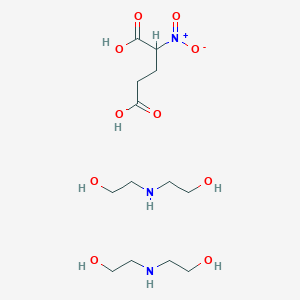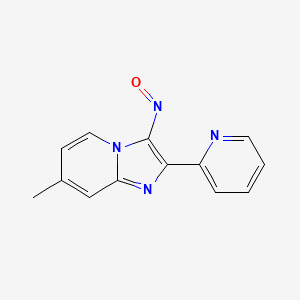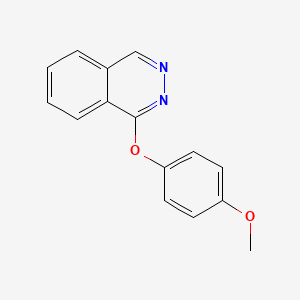
Phthalazine, 1-(4-methoxyphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Methoxyphenyl)phthalazine is a chemical compound belonging to the phthalazine family, characterized by a phthalazine ring substituted with a 4-methoxyphenyl group. Phthalazines are known for their diverse biological activities and pharmacological properties, making them significant in medicinal chemistry .
Vorbereitungsmethoden
The synthesis of 1-(4-Methoxyphenyl)phthalazine typically involves the cyclization of 2-(4-methoxybenzoyl)benzoic acid with hydrazine hydrate. This reaction forms the phthalazine ring structure with the 4-methoxyphenyl group attached . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
1-(4-Methoxyphenyl)phthalazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives react with nucleophiles like amines or thiols.
Common reagents and conditions for these reactions include:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated derivatives in the presence of a base like sodium ethoxide.
Major products formed from these reactions include various substituted phthalazine derivatives, which can be further functionalized for specific applications.
Wissenschaftliche Forschungsanwendungen
1-(4-Methoxyphenyl)phthalazine has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other phthalazine derivatives with potential biological activities.
Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.
Industry: Utilized in the development of new materials and chemical processes due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1-(4-Methoxyphenyl)phthalazine involves its interaction with specific molecular targets and pathways. For instance, its anti-proliferative activity is attributed to its ability to inhibit certain enzymes or receptors involved in cell growth and division . The exact molecular targets and pathways can vary depending on the specific biological context and application.
Vergleich Mit ähnlichen Verbindungen
1-(4-Methoxyphenyl)phthalazine can be compared with other phthalazine derivatives, such as:
1-(4-Chlorophenyl)phthalazine: Known for its antimicrobial properties.
1-(4-Nitrophenyl)phthalazine: Studied for its potential as an anti-inflammatory agent.
The uniqueness of 1-(4-Methoxyphenyl)phthalazine lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
149365-39-9 |
|---|---|
Molekularformel |
C15H12N2O2 |
Molekulargewicht |
252.27 g/mol |
IUPAC-Name |
1-(4-methoxyphenoxy)phthalazine |
InChI |
InChI=1S/C15H12N2O2/c1-18-12-6-8-13(9-7-12)19-15-14-5-3-2-4-11(14)10-16-17-15/h2-10H,1H3 |
InChI-Schlüssel |
KSJGWCHEBUIOMI-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)OC2=NN=CC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


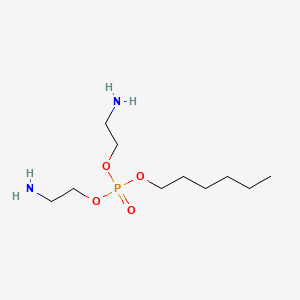
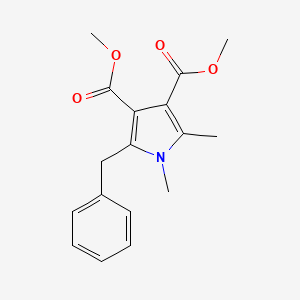

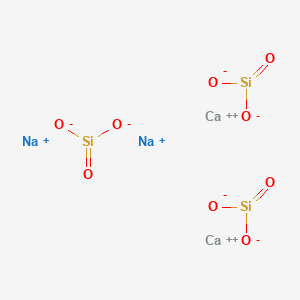
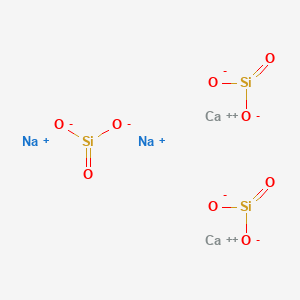
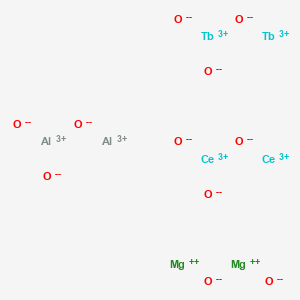
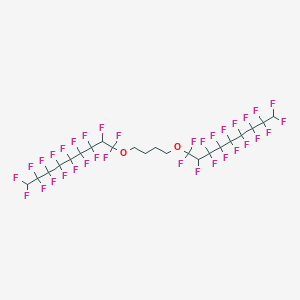
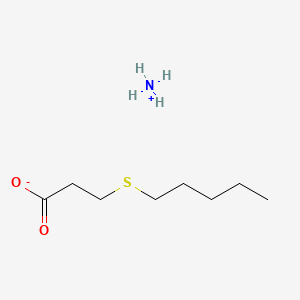

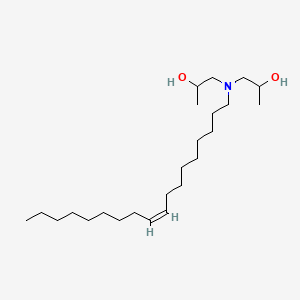
![6-O-[(3R)-hexan-3-yl] 1-O-[(3R)-3-methylpentyl] hexanedioate](/img/structure/B12669677.png)
